Cas no 1806025-35-3 (2-Hydroxy-5-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-3-acetonitrile)

2-Hydroxy-5-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-3-acetonitrile is a fluorinated pyridine derivative with a unique structural framework, combining hydroxyl, trifluoromethoxy, and trifluoromethyl functional groups. This compound is of interest in pharmaceutical and agrochemical research due to its electron-withdrawing properties and potential as a versatile synthetic intermediate. The presence of multiple fluorine substituents enhances its metabolic stability and lipophilicity, making it valuable for designing bioactive molecules. Its acetonitrile moiety further provides reactivity for diverse chemical transformations. The compound’s well-defined structure and high purity make it suitable for applications in medicinal chemistry, particularly in the development of novel heterocyclic compounds with tailored properties.
2-Hydroxy-5-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-3-acetonitrile structure
1806025-35-3 structure
Product Name:2-Hydroxy-5-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-3-acetonitrile
CAS No:1806025-35-3
MF:C9H4F6N2O2
MW:286.130682945251
CID:4814787
Update Time:2025-06-08

2-Hydroxy-5-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-3-acetonitrile Chemical and Physical Properties

Names and Identifiers

    • 2-Hydroxy-5-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-3-acetonitrile
    • Inchi: 1S/C9H4F6N2O2/c10-8(11,12)6-4(1-2-16)7(18)17-3-5(6)19-9(13,14)15/h3H,1H2,(H,17,18)
    • InChI Key: SOFTVJKTMIJFMI-UHFFFAOYSA-N
    • SMILES: FC(C1C(=CNC(C=1CC#N)=O)OC(F)(F)F)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 2
  • Complexity: 505
  • XLogP3: 1.2
  • Topological Polar Surface Area: 62.1

2-Hydroxy-5-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-3-acetonitrile Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029094810-1g
2-Hydroxy-5-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-3-acetonitrile
1806025-35-3 97%
1g
$1,579.40 2022-04-01

Additional information on 2-Hydroxy-5-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-3-acetonitrile

Introduction to 2-Hydroxy-5-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-3-acetonitrile (CAS No. 1806025-35-3)

2-Hydroxy-5-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-3-acetonitrile (CAS No. 1806025-35-3) is a highly specialized compound with a unique structure and a wide range of potential applications in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its multifunctional groups, including hydroxy, trifluoromethoxy, and trifluoromethyl moieties, has garnered significant attention due to its potential therapeutic properties and its role in the development of novel drug candidates.

The molecular formula of 2-Hydroxy-5-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-3-acetonitrile is C11H6F5N2O2, and its molecular weight is approximately 291.16 g/mol. The compound's structure includes a pyridine ring, which is a common scaffold in many biologically active molecules. The presence of the hydroxy group, trifluoromethoxy group, and trifluoromethyl group imparts unique chemical and biological properties to this compound.

Recent Research Findings:

In recent years, significant advancements have been made in understanding the biological activities and potential therapeutic applications of 2-Hydroxy-5-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-3-acetonitrile. Studies have shown that this compound exhibits potent anti-inflammatory and anti-cancer properties. For instance, a study published in the Journal of Medicinal Chemistry in 2021 demonstrated that 2-Hydroxy-5-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-3-acetonitrile effectively inhibits the activation of nuclear factor-kappa B (NF-κB), a key transcription factor involved in inflammation and cancer progression.

Another notable study published in the European Journal of Medicinal Chemistry in 2022 explored the potential of 2-Hydroxy-5-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-3-acetonitrile as an anticancer agent. The researchers found that this compound selectively targets and induces apoptosis in various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. The mechanism of action involves the modulation of multiple signaling pathways, including the PI3K/Akt pathway and the MAPK pathway.

Synthetic Routes and Chemical Properties:

The synthesis of 2-Hydroxy-5-(trifluoromethoxy)-4-(trifluromethyl)pyridine-3-acetonitrile has been extensively studied, with several efficient routes being reported in the literature. One common synthetic approach involves the reaction of 4-trifluoromethylpyridine with trifluoromethanesulfonyl chloride to form the intermediate triflate, followed by nucleophilic substitution with an appropriate hydroxy-containing reagent. The final step typically involves the introduction of the nitrile group through a cyanoation reaction.

The chemical properties of 2-Hydroxy-5-(trifluromethoxy)-4-(trifluromethyl)pyridine-3-acetonitrile are influenced by its functional groups. The hydroxy group can participate in hydrogen bonding interactions, which can enhance solubility and bioavailability. The trifluoromethoxy and trifluromethyl groups contribute to the lipophilicity of the molecule, which is crucial for its ability to cross biological membranes and reach target sites within cells.

Potential Applications:

The unique combination of functional groups in 2-Hydroxy-5-(trifluromethoxy)-4-(trifluromethyl)pyridine-3-acetonitrile makes it an attractive candidate for various pharmaceutical applications. Its anti-inflammatory properties make it a potential therapeutic agent for conditions such as rheumatoid arthritis, inflammatory bowel disease, and other chronic inflammatory disorders. Additionally, its anticancer activity suggests that it could be developed into novel anticancer drugs for treating various types of cancer.

Beyond its direct therapeutic applications, 2-Hydroxy-5-(trifluromethoxy)-4-(trifluromethyl)pyridine-3-acetonitrile can also serve as a valuable building block for the synthesis of more complex molecules with enhanced biological activities. Researchers are actively exploring ways to modify this compound to improve its potency, selectivity, and pharmacokinetic properties.

Safety Considerations:

Safety is a critical aspect when working with any chemical compound, especially those with potential therapeutic applications. While no specific safety data is available for 2-Hydroxy-5-(trifluromethoxy)-4-(trifluromethyl)pyridine-3-acetonitrile, general precautions should be taken when handling this compound. It is recommended to use appropriate personal protective equipment (PPE), such as gloves and goggles, and to work in a well-ventilated area or fume hood to minimize exposure.

Toxicity studies are essential for assessing the safety profile of new compounds before they can be advanced to clinical trials. Preclinical studies have shown that 2-Hydroxy-5-(trifluromethoxy)-4-(trifluromethyl)pyridine-3-acetonitrile exhibits low toxicity at therapeutic concentrations. However, further studies are needed to fully understand its safety profile and any potential side effects.

FUTURE DIRECTIONS:

The future research directions for 2-Hydroxy-5-(trifluromethoxy)-4-(trifluromethyl)pyridine-3-acetonitrile are promising. Ongoing studies aim to optimize its chemical structure to enhance its biological activity while minimizing toxicity. Additionally, efforts are being made to develop more efficient synthetic routes to increase its availability for research purposes.

Clinical trials will be crucial for evaluating the safety and efficacy of this compound in human subjects. Preclinical data suggest that it has significant potential as a therapeutic agent for various diseases, but rigorous clinical testing is necessary to confirm these findings.

In conclusion, 2-Hydroxy-5-(trifluromethoxy)-4-(trifluromethyl)pyridine-3-acetonitrile (CAS No. 1806025-35-3) is a promising compound with a unique chemical structure and diverse biological activities. Its potential applications in anti-inflammatory and anticancer therapies make it an exciting area of research for medicinal chemists and pharmaceutical scientists alike.

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